molecular formula C9H19BrO B8474048 1-(4-Bromobutoxy)-3-methylbutane

1-(4-Bromobutoxy)-3-methylbutane

Cat. No.: B8474048
M. Wt: 223.15 g/mol
InChI Key: UTLCXFYPJRYKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutoxy)-3-methylbutane is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to a butane chain, which is further substituted with an isopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-methylbutane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1-bromo-4-butanol with isopentyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 1-bromo-4-butanol is protonated to form a good leaving group, which is then displaced by the isopentyl alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar nucleophilic substitution methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.

Major Products Formed:

    Substitution: Formation of ethers, alcohols, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-(4-Bromobutoxy)-3-methylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-3-methylbutane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate during nucleophilic substitution reactions. This intermediate can then react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    1-Bromo-4-butane: Similar structure but lacks the isopentyloxy group.

    1-Bromo-4-pentyloxy-butane: Similar structure with a different alkoxy group.

    4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions.

Uniqueness: 1-(4-Bromobutoxy)-3-methylbutane is unique due to the presence of the isopentyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

1-(4-bromobutoxy)-3-methylbutane

InChI

InChI=1S/C9H19BrO/c1-9(2)5-8-11-7-4-3-6-10/h9H,3-8H2,1-2H3

InChI Key

UTLCXFYPJRYKLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 6.4 g (0.4 mol) of 4-isopentyloxy-butanol and 0.32 g (0.004 mol) of pyridine in 40 ml of chloroform are added over a period of 15 minutes with stirring at 0° , 1.42 ml (0.015 mol) of phosphorus tribromide. The mixture is stirred for a period of one hour at 20° and then for 20 hours at 60°C. After cooling to room temperature, the reaction mixture is poured into an ice cold saturated aqueous sodium bicarbonate solution and the reaction product is extracted with chloroform. The chloroform extract is then first washed with water and then with saturated aqueous sodium chloride solution and afterwards dried with sodium sulphate. The chloroform is then evaporated off under reduced pressure. The residue is chromatographed on a silica gel column with hexane/ethyl acetate (99:1 to 98.2) as eluent. After fractional distillation of the practically pure chromatographic fractions, pure 1-bromo-4-isopentyloxy-butane is obtained, as a colourless oil. (Boiling point 40° to 46° 0.03 mm Hg).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.1 cc (0.0636 mol) of phosphoric tribromide are added dropwise at 0° over the course of 20 minutes and while stirring, to a solution of 27.5 g (0.172 mol) of 4-isopentyloxy-butanol (production: see Example 15) and 1.36 g (0.0172 mol) of pyridine in 150 cc of absolute chloroform. The cooling bath is removed, the mixture is then heated to 60° for 1 hour and stirred at this temperature for 18 hours. The reaction mixture is poured into ice-cold sodium bicarbonate solution, the chloroform phase is removed in a separating funnel, washed with water and saturated sodium chloride solution, dried over magnesium sulphate and evaporated. The residue is filtered with hexane/ethyl acetate (98:2) on silica gel. The evaporated filtrate is fractionally distilled and pure 1-bromo-4-isopentyloxy-butane is obtained. B.P.: 96°-97°/12 mm Hg.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.